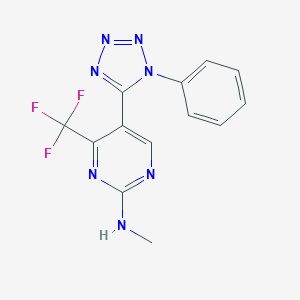
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. It has been shown to inhibit the activity of certain kinases and phosphatases that play a critical role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation in vitro and in vivo. It has also been shown to have an effect on the immune system by modulating the activity of specific immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has several advantages for lab experiments. It has good solubility in water and organic solvents, making it easy to use in various assays. It is also stable under specific storage conditions, making it a suitable compound for long-term studies. However, it has limitations in terms of its toxicity and potential side effects, which need to be carefully considered when using it in lab experiments.
Orientations Futures
There are several future directions for the study of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine. One potential direction is to study its potential as a drug target for the treatment of specific diseases such as cancer and inflammation. Another direction is to explore its potential as a tool for studying specific signaling pathways and cellular processes. Additionally, further studies are needed to investigate its toxicity and potential side effects in vivo.
Méthodes De Synthèse
The synthesis of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine involves a multi-step process that includes the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with N-methyl-N-(phenyl)-1,2,3,4-tetraazole-5-amine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as a drug target for the treatment of various diseases such as cancer, inflammation, and infectious diseases.
Propriétés
Nom du produit |
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine |
|---|---|
Formule moléculaire |
C13H10F3N7 |
Poids moléculaire |
321.26 g/mol |
Nom IUPAC |
N-methyl-5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H10F3N7/c1-17-12-18-7-9(10(19-12)13(14,15)16)11-20-21-22-23(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18,19) |
Clé InChI |
BGEQEFJNYKPDEY-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC=C3 |
SMILES canonique |
CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)


![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)


